molecular formula C13H11BN2O5 B12339605 B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid

B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid

Katalognummer: B12339605
Molekulargewicht: 286.05 g/mol
InChI-Schlüssel: HZFYJPHFQIOIOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a nitrophenylamino carbonyl group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Wirkmechanismus

The mechanism of action of B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is primarily due to the boronic acid moiety, which can interact with hydroxyl groups to form boronate esters. These interactions are crucial in various chemical reactions and applications, such as in the development of sensors and drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid is unique due to the presence of the nitrophenylamino carbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as in the development of advanced materials and sensors .

Eigenschaften

Molekularformel

C13H11BN2O5

Molekulargewicht

286.05 g/mol

IUPAC-Name

[4-[(4-nitrophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H11BN2O5/c17-13(9-1-3-10(4-2-9)14(18)19)15-11-5-7-12(8-6-11)16(20)21/h1-8,18-19H,(H,15,17)

InChI-Schlüssel

HZFYJPHFQIOIOV-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.